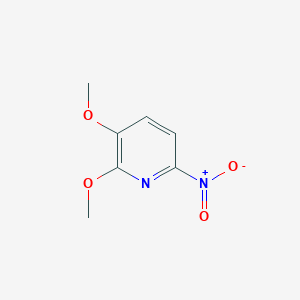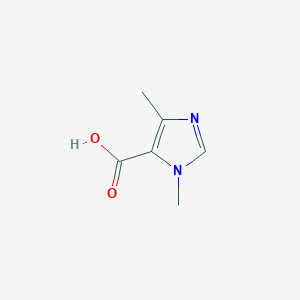
2,3-Dimethoxy-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dimethoxy-6-nitropyridine” is a chemical compound with the molecular formula C7H8N2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethoxy-6-nitropyridine” is represented by the formula C7H8N2O4 . The exact mass of the molecule is 184.04840674 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dimethoxy-6-nitropyridine” include a molecular weight of 184.15 g/mol . It has a topological polar surface area of 77.2 Ų . The compound has a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Electrophilic Substitution and Synthetic Applications
2,3-Dimethoxy-6-nitropyridine is involved in electrophilic substitution reactions. For example, the nitration of 3,5-dimethoxypyridine, a related compound, shows reactivity in the 2-position, indicating similar behavior might be expected for 2,3-dimethoxy-6-nitropyridine. This has implications for synthetic applications, especially in the formation of various pyridine derivatives (Johnson, Katritzky, & Viney, 1967).
Complexation Studies
6,6′-Dimethyl-3-nitro-2,2′-bipyridine, a compound related to 2,3-Dimethoxy-6-nitropyridine, has been studied for its ability to form complexes with metals like cadmium, copper, and zinc. These studies are relevant to understanding the structure and properties of certain antitumor drugs, which can aid in drug design and development (Long et al., 1993).
Role in Bioinorganic Chemistry
The acidity of nitroxyl (HNO) coordinated to metal cores can be significantly influenced by the coordination environment, which is relevant in bioinorganic chemistry. This knowledge is fundamental in understanding the role of different HNO-derived species in biological systems (Levin et al., 2018).
Molecular and Crystal Structures
The molecular and crystal structures of compounds similar to 2,3-Dimethoxy-6-nitropyridine, such as 2-amino-4-methyl-3-nitropyridine, have been determined using techniques like X-ray crystallography and DFT calculations. These studies help in understanding the properties of nitropyridine derivatives at a molecular level, which can inform their potential applications in various fields (Bryndal et al., 2012).
Physicochemical Properties
Ammonium 2,3,5,6-tetraoxo-4-nitropyridinate, a compound structurally related to 2,3-Dimethoxy-6-nitropyridine, exhibits unique physicochemical properties in both crystalline state and aqueous solutions. Understanding these properties can be crucial in the development of new materials and chemical processes (Kuz’mina et al., 2004).
Vibrational Spectroscopic Studies
Vibrational spectroscopy, like FT-IR and FT-Raman, has been used to study the molecular structure of nitropyridine derivatives. These studies are essential for identifying and understanding the chemical behavior of such compounds, which can be leveraged in various scientific applications (Karnan, Balachandran, & Murugan, 2012).
Safety and Hazards
“2,3-Dimethoxy-6-nitropyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to move to fresh air . In case of ingestion, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
2,3-dimethoxy-6-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4-6(9(10)11)8-7(5)13-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVUQQJSXYDHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509114 |
Source


|
| Record name | 2,3-Dimethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-nitropyridine | |
CAS RN |
79491-44-4 |
Source


|
| Record name | 2,3-Dimethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)






![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)



